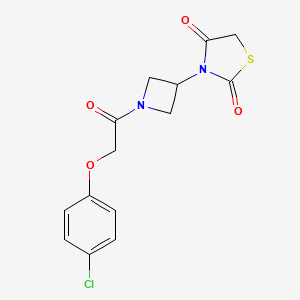
3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H13ClN2O4S and its molecular weight is 340.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is the ATF4 (activating transcription factor 4) pathway . This pathway plays a crucial role in cellular stress response, and its inhibition can be beneficial in treating disorders such as cancer and neurodegenerative diseases .
Mode of Action
The compound interacts with its target by inhibiting the ATF4 pathway . This interaction results in the modulation of cellular stress responses, potentially leading to the suppression of disease progression .
Biochemical Pathways
The affected pathway is the ATF4 pathway, which is involved in cellular stress responses . Downstream effects of this interaction can include the modulation of gene expression related to stress response, potentially leading to altered disease progression .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of the ATF4 pathway . This can lead to the modulation of cellular stress responses, potentially suppressing disease progression .
Biologische Aktivität
The compound 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. The specific compound has shown promising results in various studies:
- Antitumor Activity : Research has indicated that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against glioblastoma multiforme cells. In a study by Da Silva et al., several derivatives were synthesized and tested, with notable compounds showing potent antitumor effects through decreased cell viability in cancer models .
- Antibacterial Activity : A series of thiazolidine-2,4-dione-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to reference antibiotics like oxacillin and cefuroxime, indicating substantial antibacterial potential .
- Antidiabetic Activity : Thiazolidinediones are primarily recognized for their role in managing diabetes. A study highlighted the synthesis of several derivatives that exhibited significant α-amylase inhibition and antioxidant properties. The most active compounds reduced blood glucose levels significantly in diabetic rat models .
The biological activity of this compound can be attributed to several mechanisms:
- Gene Expression Modulation : Compounds similar to this thiazolidinedione have been shown to affect gene expression related to cell cycle regulation and apoptosis. For instance, certain derivatives inhibited CDK6 gene expression significantly in MCF-7 breast cancer cells, suggesting a targeted approach to cancer therapy .
- Enzyme Inhibition : The inhibition of enzymes such as α-amylase plays a critical role in the antidiabetic effects observed with thiazolidinediones. The structure–activity relationship (SAR) analysis indicates that modifications to the molecular structure can enhance enzyme inhibitory activity .
Case Studies
Several studies have explored the biological activities of related compounds:
Eigenschaften
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-9-1-3-11(4-2-9)21-7-12(18)16-5-10(6-16)17-13(19)8-22-14(17)20/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZDBXYCZFKNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













